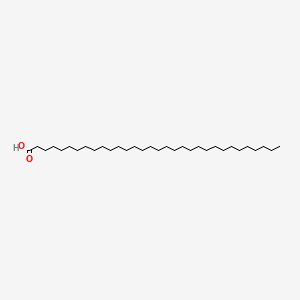

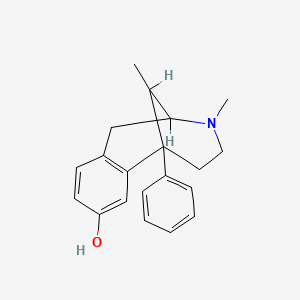

![molecular formula C11H15NO4S B1200578 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid CAS No. 313252-46-9](/img/structure/B1200578.png)

2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid

Vue d'ensemble

Description

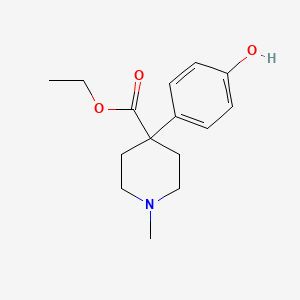

2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid is a sulfonamide . It has a molecular formula of C11H15NO4S and a molecular weight of 257.31 g/mol.

Molecular Structure Analysis

The molecular structure of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid consists of a sulfonamide group attached to an acetic acid moiety . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found . These properties can be determined through experimental methods.Applications De Recherche Scientifique

Synthesis of Pyridines and Pyrimidines

This compound plays a crucial role in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines . The process involves commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

Role in Multicomponent Synthetic Route

In a multicomponent synthetic route, this compound, acting as a Lewis acid, plays an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .

Synthesis of Azomethines

Azomethines were synthesized from 2,4,6-trimethylaniline, salicylaldehyde, and its 3 (5)-halogen derivatives, as well as their complexes with zinc (II) (ZnL 2 ) . The structure and composition of the compounds were determined by elemental analysis, IR, 1 H NMR, and X-ray spectroscopy .

Photoluminescent Properties

The photoluminescent properties of azomethines and their zinc complexes in methylene chloride solutions and in solid state have been studied . The photoluminescence quantum yields of azomethines lie in the range 4.66–12.16%; for zinc complexes they decrease to 0.45–2.02% .

Protistocidal Activity

Azomethine, obtained from 2,4,6-trimethylaniline and dichlorosalicylic aldehyde, and its complex with zinc have significant protistocidal activity .

Application in Electroluminescent Devices

Complexes of azomethines with zinc, cadmium, copper, and other metals are used to obtain efficient electroluminescent devices with many advantages in terms of power consumption, brightness, and color .

Mécanisme D'action

Target of Action

It is classified as a sulfonamide , a group of compounds known to inhibit carbonic anhydrase enzymes in various organisms

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid . .

Propriétés

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-4-8(2)11(9(3)5-7)17(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMAKTHWTJUNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Mesitylsulfonyl)amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

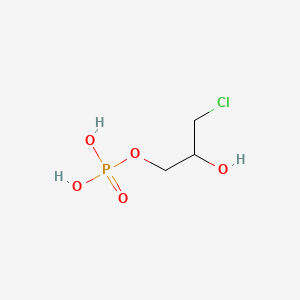

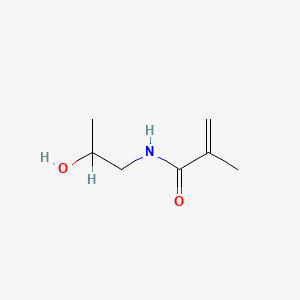

![N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide](/img/structure/B1200511.png)